Manganese triacetate dihydrate
Overview
Description
Manganese triacetate dihydrate, also known as manganese(III) acetate dihydrate, is a coordination compound of manganese in the +3 oxidation state. It is represented by the chemical formula (CH₃COO)₃Mn·2H₂O. This compound is a brown solid that exhibits moderate solubility in water and acetic acid. It is widely used in organic synthesis as a mild and selective oxidizing agent and as a precursor for synthesizing manganese oxides and other manganese-containing materials .
Mechanism of Action
Target of Action
Manganese triacetate dihydrate, also known as manganese(3+);triacetate;dihydrate, is primarily used as a mild and selective oxidizing agent . It targets a variety of alkenes, promoting their oxidation in the presence of tert-butylhydroperoxide .
Mode of Action
The compound interacts with its targets (alkenes) through a process known as allylic oxidation . This process involves the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene . The reaction is followed by additional oxidation steps and finally ring closure .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes the functionalization of significant organic compounds, guiding the synthesis of important and complex molecules . This includes the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .
Pharmacokinetics
As a soluble compound in acetic acid and water , it can be inferred that it may have good bioavailability.
Result of Action
The action of this compound results in the oxidation of alkenes to form lactones . This is achieved through the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene, followed by additional oxidation steps and finally ring closure . The major product depends on the nature of the alkene and is consistent with the initial formation of the more stable radical .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the absence of added acetic acid can slow the reaction and yield mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the manganese (III) acetate goes into solution and oxidizes the primary ketone-adduct radical .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese triacetate dihydrate is typically prepared by combining potassium permanganate and manganese(II) acetate in acetic acid. The reaction proceeds as follows: [ \text{KMnO}_4 + \text{Mn(OAc)}_2 + \text{HOAc} \rightarrow \text{Mn(OAc)}_3 \cdot 2\text{H}_2\text{O} ] In this reaction, potassium permanganate acts as an oxidizing agent, converting manganese(II) acetate to manganese(III) acetate in the presence of acetic acid .
Industrial Production Methods: In industrial settings, this compound can also be synthesized using electrochemical methods starting from manganese(II) acetate. This method involves the electrochemical oxidation of manganese(II) acetate in an acetic acid solution .
Chemical Reactions Analysis
Types of Reactions: Manganese triacetate dihydrate is known for its ability to undergo various types of reactions, including:
Oxidation Reactions: It acts as a one-electron oxidant and can oxidize alkenes via the addition of acetic acid to form lactones. .
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of enolizable compounds and unsaturated systems.
Common Reagents and Conditions:
Reagents: Potassium permanganate, manganese(II) acetate, acetic acid, acetic anhydride.
Conditions: Reactions are typically carried out in acetic acid solutions at room temperature or slightly elevated temperatures
Major Products:
Lactones: Formed from the oxidation of alkenes.
Radical Adducts: Formed from the interaction of manganese triacetate with enolizable compounds and subsequent addition to unsaturated systems
Scientific Research Applications
Manganese triacetate dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a mild and selective oxidizing agent in organic synthesis.
Materials Science: Acts as a precursor for synthesizing manganese oxide nanostructures, which are used as anode materials in lithium-ion batteries.
Energy Storage: Evaluated for its performance in supercapacitor applications due to its role in the synthesis of manganese oxide nanoparticles.
Comparison with Similar Compounds
Manganese(II) acetate tetrahydrate: Used in similar applications but differs in oxidation state and reactivity.
Manganese(III) acetylacetonate: Another manganese(III) compound used in organic synthesis and catalysis.
Uniqueness: Manganese triacetate dihydrate is unique due to its moderate solubility in water and acetic acid, making it a versatile reagent in organic synthesis. Its ability to act as a mild and selective oxidizing agent, along with its role in the synthesis of manganese oxides and other materials, distinguishes it from other manganese compounds .
Properties
IUPAC Name |
manganese(3+);triacetate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSLAKTVIZUQS-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13MnO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497293 | |
Record name | Manganese(3+) acetate--water (1/3/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19513-05-4 | |
Record name | Manganese(3+) acetate--water (1/3/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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